molecular formula C14H14Hg B1593501 Dibenzylmercury CAS No. 780-24-5

Dibenzylmercury

Cat. No.: B1593501
CAS No.: 780-24-5
M. Wt: 382.85 g/mol
InChI Key: PHOPMVDFIWHLQK-UHFFFAOYSA-N
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Description

Dibenzylmercury is an organomercury compound with the chemical formula ( \text{C}{14}\text{H}{14}\text{Hg} ). It consists of a mercury atom bonded to two benzyl groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.

Scientific Research Applications

Dibenzylmercury has several applications in scientific research:

Mechanism of Action

Target of Action

Dibenzylmercury is a complex compound with the formula C14H14Hg It’s known that mercury compounds generally interact with thiol (-sh) or selenol (-seh) groups in proteins, altering their structure and function .

Mode of Action

The mode of action of this compound involves the decomposition of the compound. The decomposition of this compound initially follows first-order kinetics in the temperature range 130–160° . The rate-determining process is probably homolysis of one benzyl–mercury bond . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Mercury compounds are known to interfere with various biochemical processes, including enzymatic reactions and protein synthesis, by binding to thiol or selenol groups .

Pharmacokinetics

It’s known that the compound decomposes upon heating in a toluene solution . The Arrhenius parameters for the pyrolysis of this compound in the liquid phase over the temperature range 117–141° have been obtained .

Result of Action

The decomposition of this compound results in the formation of mercury and bibenzyl as the main products, along with traces of 1,2,3-triphenylpropane and stilbene . These products can have various effects at the molecular and cellular levels, depending on their concentrations and the specific biological context .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, the decomposition of this compound occurs upon heating in a toluene solution . In concentrated solutions, particularly at higher temperatures, the kinetics of the decomposition are more complex .

Biochemical Analysis

Biochemical Properties

Mercury compounds are known to interact with various enzymes, proteins, and other biomolecules . Mercury has been shown to bind nonspecifically to sulfhydryl moieties, affecting a wide range of enzymes and altering metabolic pathways . It is plausible that Dibenzylmercury may exhibit similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Long-term exposure to mercury can damage the nervous system and cause symptoms such as tremors, spasms, memory loss, and personality alterations

Molecular Mechanism

One study suggests that the thermal decomposition of this compound in aromatic solvents gives benzylated aromatic substitution products

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that mercury compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Studies on other mercury compounds have shown that the effects can vary with different dosages

Metabolic Pathways

Mercury compounds are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Mercury compounds are known to be transported and distributed within cells and tissues

Subcellular Localization

Studies on other mercury compounds suggest that they can be localized in specific cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylmercury can be synthesized through several methods. One common method involves the reaction of benzylmercury(II) chloride with potassium tert-butoxide and diethyl phosphite in dimethyl sulfoxide under nitrogen atmosphere . The reaction proceeds as follows: [ \text{C}{6}\text{H}{5}\text{CH}{2}\text{HgCl} + \text{KOtBu} + \text{(EtO)}{2}\text{P(O)H} \rightarrow \text{C}{6}\text{H}{5}\text{CH}{2}\text{HgCH}{2}\text{C}{6}\text{H}{5} + \text{KCl} + \text{(EtO)}_{2}\text{P(O)OtBu} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Dibenzylmercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Decomposition: Typically involves heating in a solvent like toluene.

    Free Radical Reactions: Often initiated by thermal or photochemical means.

Major Products:

Comparison with Similar Compounds

Comparison:

    Diphenylmercury: Similar in structure but differs in the nature of the organic groups attached to mercury.

    Dimethylmercury: Much simpler in structure and highly toxic. It is less commonly used in research due to its extreme toxicity.

Dibenzylmercury stands out due to its unique ability to form stable radical cations and its specific applications in EPR and magnetic isotope effect studies.

Properties

IUPAC Name

dibenzylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOPMVDFIWHLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Hg]CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228651
Record name Mercury, dibenzyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; Insoluble in water; [Alfa Aesar MSDS]
Record name Dibenzyl mercury
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CAS No.

780-24-5
Record name Bis(phenylmethyl)mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=780-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercury, dibenzyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780245
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Record name Mercury, dibenzyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Dibenzylmercury has the molecular formula (C6H5CH2)2Hg and a molecular weight of 390.86 g/mol.

A: Research has explored various spectroscopic features of this compound and its derivatives. Studies using Electron Paramagnetic Resonance (EPR) spectroscopy investigated the radical cations of this compound and its derivatives []. Additionally, researchers have investigated the ¹J(¹³C,¹⁹⁹Hg) and ²J(¹H, C,¹⁹⁹Hg) spin-spin coupling constants of this compound in various solvents using Nuclear Magnetic Resonance (NMR) spectroscopy [].

A: this compound undergoes thermal decomposition, primarily yielding mercury and bibenzyl. This decomposition process follows first-order kinetics within a specific temperature range [].

A: Yes, at higher concentrations, particularly at elevated temperatures, the decomposition kinetics become more complex, deviating from the simple first-order behavior observed at dilute concentrations [].

A: The presence of molecular sieves significantly alters the reaction pathway. In aromatic solvents within the pores of 13X molecular sieves, this compound yields benzylated aromatic substitution products. This contrasts with the hydrogen-abstraction and radical combination products formed in the absence of the zeolite [].

A: Researchers have utilized the thermal decomposition of this compound and its substituted derivatives to develop a σ˙ scale, which quantifies the stabilizing effect of substituents on benzyl radicals [, ]. This scale helps predict the influence of substituents on the reactivity and stability of benzyl radicals in various chemical reactions.

A: The reaction of this compound with secondary phosphines can proceed via two main pathways: phosphorus-phosphorus bond formation or benzyl substitution. The specific outcome depends on the steric and electronic properties of the phosphine involved [, ]. For instance, diphenylphosphine yields tetraphenyldiphosphine through P-P bond formation, while 1,3-bis(phenylphosphino)propane undergoes benzyl substitution [].

A: this compound serves as a convenient source of benzyl radicals, enabling their introduction into various molecules. This property finds applications in organic synthesis for constructing carbon-carbon bonds and functionalizing organic molecules [].

A: While not a catalyst itself, this compound, in the presence of a palladium on carbon catalyst, facilitates the generation of alkyl radicals, demonstrating its utility in promoting specific chemical transformations []. This approach allows for milder reaction conditions compared to traditional methods for generating these reactive species.

A: this compound is a highly toxic compound. It poses significant health risks due to its ability to release mercury vapor upon decomposition. Proper handling, storage, and disposal procedures are crucial to mitigate risks associated with its use [].

A: Given its toxicity, the release of this compound into the environment should be avoided. It can potentially contaminate water sources and pose risks to aquatic life. Implementing appropriate waste management strategies for containing and neutralizing this compound is essential [].

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